

M4K2281: A Comparative Guide to its Selectivity Against TGF- β Family Receptors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: M4K2281
Cat. No.: B15136520

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor **M4K2281**'s selectivity against various members of the Transforming Growth Factor- β (TGF- β) receptor family. The information presented herein is compiled from publicly available experimental data to aid researchers in evaluating **M4K2281** for their specific applications.

Introduction to M4K2281

M4K2281 is a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1, a type I receptor in the TGF- β superfamily.^[1] Dysregulation of ALK2 signaling is implicated in various diseases, making it a significant target for therapeutic development. Understanding the selectivity profile of an inhibitor is crucial for predicting its biological effects and potential off-target activities. This guide focuses on the selectivity of **M4K2281** against other TGF- β family receptors.

Quantitative Selectivity Profile of M4K2281

The following table summarizes the known inhibitory activity of **M4K2281** against key TGF- β family receptors.

Target	IC50 (nM)	Fold Selectivity vs. ALK2
ALK2 (ACVR1)	2	1
ALK5 (TGFβR1)	350	175

Data sourced from MedchemExpress product datasheet.

Comparative Selectivity Profile with a Structurally Related Inhibitor

While a comprehensive kinome scan for **M4K2281** is not publicly available, data from a closely related, conformationally constrained analog, M4K2304, offers valuable insight into the expected selectivity profile. The primary research article describing both compounds indicates they share a similar activity and selectivity profile.

Disclaimer: The following data is for the related compound M4K2304 and is presented as a surrogate for **M4K2281**'s broader selectivity.

Target	% Inhibition at 1 μM
ALK2 (ACVR1)	>99
ALK1 (ACVRL1)	25
ALK3 (BMPR1A)	15
ALK4 (ACVR1B)	5
ALK5 (TGFβR1)	10
ALK6 (BMPR1B)	20
TGFβRII	<10
ActRIIA	<10
ActRIIB	<10
BMPRII	<10

Data extrapolated from the supplementary information of González-Álvarez H, et al., J Med Chem. 2024.

This broader profile for a related compound suggests that **M4K2281** likely maintains high selectivity for ALK2 over other ALK isoforms and type II receptors within the TGF- β family.

Experimental Protocols

The determination of inhibitor selectivity is typically performed using a combination of biochemical and cellular assays. Below are detailed methodologies representative of those used to generate the data presented.

Biochemical Kinase Assay (e.g., KINOMEscan®)

This assay quantifies the binding affinity of an inhibitor to a large panel of kinases.

Objective: To determine the dissociation constant (K_d) or percent inhibition of **M4K2281** against a comprehensive panel of kinases, including TGF- β family receptors.

Methodology:

- Assay Principle: A competition binding assay is utilized. Kinases are tagged with DNA and incubated with the test compound (**M4K2281**) and an immobilized, active-site directed ligand.
- Procedure:
 - Recombinant kinases are produced and tagged.
 - Streptavidin-coated magnetic beads are treated with a biotinylated ligand to create an affinity resin.
 - The kinase, test compound, and affinity resin are incubated to allow for binding competition.
 - The beads are washed to remove unbound components.

- The amount of kinase bound to the resin is quantified using quantitative PCR (qPCR) of the DNA tag.
- Data Analysis: The amount of bound kinase is compared to a DMSO control. A lower amount of bound kinase in the presence of the inhibitor indicates stronger binding and higher inhibitory potential. Results are often expressed as percent inhibition at a given concentration or as a K_d value determined from a dose-response curve.

Cellular Target Engagement Assay (e.g., NanoBRET™)

This assay measures the ability of an inhibitor to engage its target within a live-cell context.

Objective: To confirm that **M4K2281** can bind to ALK2 in a cellular environment and to determine its cellular potency.

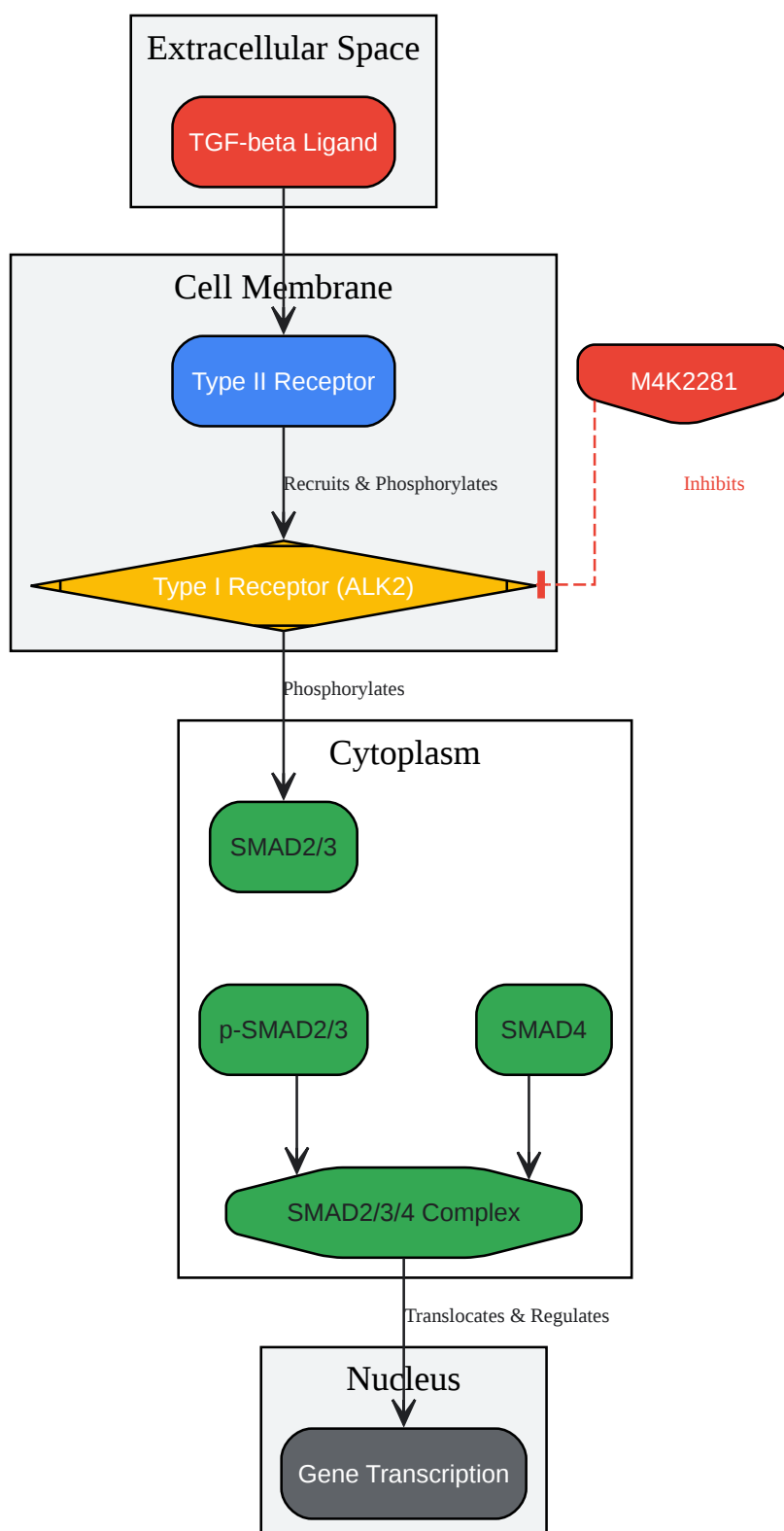
Methodology:

- Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect protein-protein or protein-ligand interactions. A NanoLuc® luciferase is fused to the target kinase (ALK2), and a fluorescent tracer that binds to the kinase's active site is added to the cells.
- Procedure:
 - HEK293 cells are transiently transfected with a vector expressing the NanoLuc-ALK2 fusion protein.
 - Transfected cells are seeded in multi-well plates.
 - Cells are treated with the NanoBRET™ tracer and varying concentrations of the test compound (**M4K2281**).
 - If the test compound binds to ALK2, it will displace the tracer, leading to a decrease in the BRET signal.
 - The BRET signal is measured using a specialized plate reader.

- **Data Analysis:** The BRET ratio is plotted against the compound concentration to generate a dose-response curve, from which the IC50 value (the concentration at which 50% of the target is engaged) is calculated.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the canonical TGF- β signaling pathway and the point of inhibition by **M4K2281**.



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Caption: TGF- β signaling pathway and **M4K2281**'s point of inhibition.

Conclusion

Based on the available data, **M4K2281** is a highly potent and selective inhibitor of ALK2. It demonstrates a significant selectivity window over the closely related ALK5 receptor. While comprehensive kinome-wide data for **M4K2281** is not yet public, the profile of a structurally analogous compound, M4K2304, strongly suggests that **M4K2281** maintains a favorable selectivity profile across the broader TGF- β receptor family. This makes **M4K2281** a valuable tool for specifically interrogating the biological functions of ALK2 in various physiological and pathological contexts. Researchers should, however, consider the potential for off-target effects at higher concentrations, as is prudent with any small molecule inhibitor.

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References

- 1. KINOMEScan data - HMS LINCS Project [lincs.hms.harvard.edu]
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Phone: (601) 213-4426

Email: info@benchchem.com